NSC 1940-d4
Description
Significance of Cyclopropane (B1198618) Moieties in Contemporary Chemical Sciences
The cyclopropane ring, a three-membered carbocycle, is a recurring and significant motif in a vast array of biologically active natural products and pharmaceutical compounds. mcmaster.ca It is the tenth most frequently found ring system in small-molecule drugs. mcmaster.ca The prevalence of the cyclopropyl (B3062369) group in drug development has been on the rise, aiding the transition of drug candidates from preclinical to clinical stages. nih.govunt.edu
Several key features of the cyclopropane ring contribute to its importance in medicinal chemistry. These include the coplanarity of its three carbon atoms, relatively short and strong carbon-carbon bonds (1.51 Å), and an enhanced π-character in these bonds. nih.govunt.edu The strained nature of the ring endows it with unique electronic properties, intermediate between those of an alkene and a gem-dimethyl group. mcmaster.ca This conformational rigidity helps to position other functional groups in specific orientations, which can be crucial for binding to biological targets. nih.gov
The incorporation of a cyclopropyl moiety into a molecule can address multiple challenges encountered during drug discovery. It can enhance biological potency, improve metabolic stability, increase brain permeability, and reduce off-target effects. nih.govunt.edu For instance, the high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. patsnap.com This strategic use of cyclopropyl groups can divert metabolism away from certain pathways, thereby reducing the potential for drug-drug interactions. patsnap.com
Fundamental Principles and Applications of Stable Isotope Labeling
Stable isotope labeling is a powerful technique used to track the movement of atoms or molecules through a chemical reaction or a biological system. chemicalbook.comgoogle.com This method involves replacing one or more atoms in a molecule with a stable (non-radioactive) isotope of the same element. chemicalbook.com Commonly used stable isotopes in chemical and biomedical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). google.comorgsyn.org
The fundamental principle behind stable isotope labeling lies in the mass difference between the isotope and its more abundant counterpart. While the chemical properties of the labeled and unlabeled molecules are nearly identical, the mass difference allows the labeled compound to be detected and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chemicalbook.comgoogle.com
The applications of stable isotope labeling are extensive and diverse:
Metabolism Studies: Labeled compounds are crucial for tracing the metabolic fate of drugs and other xenobiotics in the body, helping to identify metabolites and understand metabolic pathways. chemicalbook.comnih.govgoogle.com
Mechanistic Studies: The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, provides valuable insights into reaction mechanisms. nih.govorgsyn.org
Quantitative Analysis: Isotope-labeled compounds are widely used as internal standards in mass spectrometry for the precise quantification of molecules in complex biological samples. patsnap.com
Structural Biology: Isotopes like ¹³C and ¹⁵N are used in NMR studies to determine the three-dimensional structures of proteins and other biomolecules. orgsyn.orgresearchgate.net
Rationale for Deuterium Substitution at the 2,2,3,3 Positions of the Cyclopropyl Ring in Research Contexts
The specific placement of four deuterium atoms on the cyclopropyl ring in Cyclopropyl-2,2,3,3-D4 methyl ketone is a deliberate strategy to probe specific chemical phenomena. The rationale for this labeling pattern is rooted in the study of reaction mechanisms, particularly those involving the cleavage or rearrangement of the cyclopropane ring.
A key reason for using deuterium is to investigate the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. unt.edu Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium. nih.govunt.edu By measuring the reaction rates of the deuterated and non-deuterated versions of a molecule, researchers can determine if a specific C-H bond is broken during the crucial step of a reaction.
In the context of Cyclopropyl-2,2,3,3-D4 methyl ketone, the deuteration at the 2 and 3 positions makes it an ideal substrate for studying reactions that involve the opening of the cyclopropane ring. google.comlibretexts.org For example, in reductive ring-opening reactions, the pattern of deuterium incorporation in the product can reveal the regioselectivity of the cleavage and provide evidence for the formation of radical or anionic intermediates. google.comlibretexts.org The stability of the C-D bonds at these positions ensures that they are less likely to be cleaved than the C-H bonds at the 1-position or in the methyl group, thus directing the focus of the mechanistic investigation to the ring structure itself.
Furthermore, deuteration at these specific sites can block potential sites of metabolic oxidation. patsnap.com If the 2 and 3 positions of the cyclopropyl ring are metabolic "hotspots," replacing the hydrogens with deuterium can slow down or prevent metabolism at these sites, leading to improved metabolic stability. ox.ac.uk This makes the compound a useful tool in drug metabolism and pharmacokinetic (DMPK) studies to understand how cyclopropyl-containing drugs are processed in the body.
Overview of Research Trajectories for Isotope-Labeled Ketones
Isotope-labeled ketones, including Cyclopropyl-2,2,3,3-D4 methyl ketone, are valuable tools in a variety of research areas. Their research trajectories are primarily focused on elucidating reaction mechanisms and understanding metabolic transformations.
One significant area of research is the study of cycloaddition reactions . Alkyl cyclopropyl ketones are versatile substrates in catalytic formal [3+2] cycloadditions with alkenes and alkynes, which are powerful methods for constructing complex, sp³-rich molecular architectures. nih.gov The use of deuterated analogs can help to unravel the intricate mechanistic details of these transformations, such as the nature of the intermediates and the stereochemical outcomes.
In the field of metabolism , deuterated ketones are employed to investigate the metabolic fate of ketone-containing compounds. cymitquimica.com For example, deuterium labeling can help determine the extent of label loss during metabolic processes, which is crucial for the quantitative analysis of metabolic fluxes. nih.govclearsynth.com Studies on the metabolism of cyclopropyl groups have shown that they can undergo oxidation, sometimes leading to reactive intermediates. patsnap.com Using specifically deuterated compounds like Cyclopropyl-2,2,3,3-D4 methyl ketone can help to identify the specific enzymes involved and the mechanisms of bioactivation.
Another important research trajectory is in the field of photochemistry . The study of photochemical reactions of ketones often involves complex rearrangements and fragmentations. Deuterium labeling provides a powerful handle for tracking the fate of different parts of the molecule during these reactions.
Finally, the development of new synthetic methodologies that utilize isotope-labeled ketones is an active area of research. For instance, recent work has focused on the samarium(II) iodide-mediated reductive ring-opening of cyclopropanes, where deuterated substrates have been instrumental in establishing the reaction mechanism and demonstrating the potential for site-selective deuteration. google.comlibretexts.org
Chemical Compounds Mentioned
| Compound Name |
| 2-acetylbutyrolactone |
| 5-chloro-2-pentanone (B45304) |
| Acetylcyclopropane |
| Carbon-13 |
| Carbon-14 |
| Cyclobutane |
| Cyclopropane |
| Cyclopropyl cyanide |
| Cyclopropyl methyl ketone |
| Cyclopropyl-2,2,3,3-D4 methyl ketone |
| Cyproconazole |
| Cyprodinil |
| Deuterium |
| Deuterium oxide |
| Efavirenz |
| Ethyl acetoacetate |
| Ethylene bromide |
| Isoxaflutole |
| Methylacetoacetate |
| Methylmagnesium bromide |
| Nitrogen-15 |
| Pitavastatin |
| Propane |
| Propene |
| Propyne |
| Trovafloxacin |
Data Tables
Table 1: Properties of Cyclopropyl-2,2,3,3-D4 Methyl Ketone
| Property | Value | Source |
| CAS Number | 350818-63-2 | |
| Molecular Formula | C₅H₄D₄O | |
| Molecular Weight | 88.14 g/mol | |
| Synonyms | 1-(Cyclopropyl-2,2,3,3-d4)ethanone, Ethanone, 1-(cyclopropyl-2,2,3,3-d4)- |
Table 2: Properties of Cyclopropyl Methyl Ketone (Non-deuterated analog)
| Property | Value | Source |
| CAS Number | 765-43-5 | chemicalbook.com |
| Molecular Formula | C₅H₈O | chemicalbook.com |
| Molecular Weight | 84.12 g/mol | chemicalbook.com |
| Boiling Point | 114 °C | chemicalbook.com |
| Appearance | Clear, colorless liquid | chemicalbook.com |
| Odor | Fruity | chemicalbook.com |
Properties
CAS No. |
350818-63-2 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
88.14 g/mol |
IUPAC Name |
1-(2,2,3,3-tetradeuteriocyclopropyl)ethanone |
InChI |
InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i2D2,3D2 |
InChI Key |
HVCFCNAITDHQFX-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)C)[2H] |
Canonical SMILES |
CC(=O)C1CC1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopropyl 2,2,3,3 D4 Methyl Ketone
Established Synthetic Routes to Unlabeled Cyclopropyl (B3062369) Methyl Ketone Precursors
The synthesis of the non-deuterated analog, cyclopropyl methyl ketone, is well-documented, with several reliable methods available. These routes provide the essential carbon framework that can be adapted for isotopic labeling.
Ring-Closing Reactions of Haloketones (e.g., from 5-chloro-2-pentanone)
A prevalent and classic method for synthesizing cyclopropyl methyl ketone is through the intramolecular cyclization of a γ-haloketone, most commonly 5-chloro-2-pentanone (B45304). orgsyn.orggoogle.com This reaction is typically carried out under basic conditions. The mechanism involves the deprotonation of the α-carbon (C1), which then acts as a nucleophile, attacking the carbon bearing the halogen (C5) in an intramolecular SN2 reaction to form the three-membered ring.
The precursor, 5-chloro-2-pentanone, can be prepared from various starting materials, including the chlorination of acetyl-n-propanol with hydrochloric acid. google.com Another route involves the reaction of α-acetyl-γ-butyrolactone with hydrogen chloride.
A typical procedure for the ring-closing reaction involves treating 5-chloro-2-pentanone with a solution of sodium hydroxide. orgsyn.org The reaction mixture is heated to facilitate the cyclization. The resulting cyclopropyl methyl ketone is then separated from the aqueous layer, often by distillation or extraction. orgsyn.org
Table 1: Ring-Closing Reaction of 5-chloro-2-pentanone
| Reactant | Reagent | Conditions | Product |
|---|
Synthesis from Furan (B31954) Derivatives (e.g., 2-methylfuran (B129897) hydro-hydrolysis)
An alternative synthetic pathway utilizes furan derivatives as the starting material. A one-pot method starting from 2-methylfuran has been developed, which involves hydrogenation and hydrolysis followed by chlorination and ring closure. google.com
In the first step, 2-methylfuran undergoes a hydro-hydrolysis reaction in the presence of a hydrogenation catalyst like palladium on carbon, hydrogen gas, and water to produce acetyl-n-propanol. google.com This intermediate is then subjected to a chlorination reaction with hydrochloric acid to yield 5-chloro-2-pentanone. google.com The final step is the base-mediated ring closure as described in the previous section. google.com This method is noted for its high atom economy and use of readily available starting materials. google.com
Organometallic Approaches (e.g., Grignard reactions with cyclopropyl nitriles)
Organometallic reagents provide another avenue for the synthesis of cyclopropyl methyl ketone. One such method involves the reaction of a Grignard reagent, specifically methylmagnesium bromide, with cyclopropyl cyanide (cyclopropanecarbonitrile). orgsyn.orgchemicalbook.com The Grignard reagent adds to the nitrile carbon, and subsequent hydrolysis of the resulting imine intermediate yields the ketone. chemicalbook.com
Strategies for Stereoselective and Site-Specific Deuterium (B1214612) Incorporation
To synthesize Cyclopropyl-2,2,3,3-D4 methyl ketone, deuterium atoms must be specifically placed on the cyclopropane (B1198618) ring. This requires specialized isotopic labeling strategies.
Deuteration Through Hydrogen Isotope Exchange (HIE) Reactions
Hydrogen Isotope Exchange (HIE) is a common method for introducing deuterium into a molecule. For ketones, the α-hydrogens are acidic and can be exchanged for deuterium by treatment with a deuterium source like heavy water (D₂O) under acidic or basic catalysis. libretexts.orglibretexts.org This process proceeds through an enol or enolate intermediate. libretexts.org
However, for the target molecule, Cyclopropyl-2,2,3,3-D4 methyl ketone, the required deuteration is on the cyclopropyl ring carbons (C2 and C3), not on the methyl group which is α to the carbonyl. The hydrogens on the cyclopropyl ring are not sufficiently acidic to be exchanged under standard HIE conditions. Therefore, direct HIE on pre-formed cyclopropyl methyl ketone is not a viable strategy for producing the desired tetradeuterated isotopologue. This method would instead lead to the deuteration of the methyl group, forming Cyclopropyl methyl-d3 ketone.
Employment of Deuterated Building Blocks in Cyclopropanation
The most effective and precise method for synthesizing Cyclopropyl-2,2,3,3-D4 methyl ketone is to use a building block that already contains the deuterium atoms in the correct positions. nih.gov This strategy ensures site-specific and high-level deuterium incorporation.
A scientifically sound approach would be to adapt the haloketone ring-closing methodology. This would involve the synthesis of a 5-chloro-2-pentanone precursor that is deuterated at the C3 and C4 positions (which become the C2 and C3 positions of the cyclopropyl ring). The synthesis of such a deuterated linear chain could be accomplished through various means, for instance, by the reduction of a suitable unsaturated precursor using deuterium gas (D₂) or a deuteride (B1239839) reagent like sodium borodeuteride (NaBD₄).
Alternatively, a cyclopropanation reaction using a deuterated carbene source is a powerful strategy. For instance, the reaction of an appropriate alkene with deuterated diiodomethane (B129776) (CD₂I₂) in a Simmons-Smith or related cyclopropanation reaction would generate a deuterated cyclopropane ring. acs.org In the context of the target molecule, one could envision the cyclopropanation of an alkene like 3-penten-2-one (B1195949) with a CD₂ source. However, controlling the subsequent reduction of the double bond within the enone system would be a necessary consideration.
Table 2: Proposed Strategy via Deuterated Building Block
| Precursor | Key Reagent/Step | Intermediate | Final Step | Product |
|---|---|---|---|---|
| Appropriately substituted alkene | Deuterated carbene source (e.g., from CD₂I₂) | Deuterated cyclopropyl intermediate | Functional group manipulation | Cyclopropyl-2,2,3,3-D4 methyl ketone |
Asymmetric Synthesis Approaches for Chiral Deuterated Cyclopropyl Derivatives
The creation of chiral cyclopropyl structures that are also isotopically labeled presents a significant synthetic challenge, requiring methods that control both stereochemistry and the precise placement of deuterium.
One effective strategy combines the use of chiral auxiliaries with substrate-directed reactions. rsc.orgrsc.org This can be achieved through a three-step sequence involving an aldol (B89426) reaction, a directed cyclopropanation, and a final retro-aldol cleavage. rsc.org In this approach, a chiral auxiliary guides the stereochemical outcome of the cyclopropanation step, which is directed by a temporary stereocenter created in the initial aldol reaction. rsc.org The final retro-aldol step removes the auxiliary and the temporary center, yielding the enantiopure chiral cyclopropane carboxaldehyde. rsc.orgrsc.org This foundational method can be adapted for deuterated analogs by using deuterated reagents in the cyclopropanation step.
Catalytic asymmetric dearomative cyclopropanation represents another powerful technique. For instance, a chiral copper-catalyzed process has been developed for the dearomative cyclopropanation of indole-diynes, producing chiral cyclopropane-fused polycyclic N-heterocycles with excellent enantioselectivity. nih.gov A key finding from this research demonstrated that a deuterated substrate could be carried through the reaction sequence to yield the final deuterated product with no loss of deuterium, confirming the compatibility of the catalytic system with isotopic labeling. nih.gov
| Asymmetric Strategy | Description | Key Features | Source(s) |
| Temporary Stereocentre | A three-step aldol-cyclopropanation-retro-aldol sequence using a chiral auxiliary. | High enantioselectivity (>95% ee); temporary stereocentre directs cyclopropanation. | rsc.orgrsc.org |
| Catalytic Dearomatization | Copper-catalyzed asymmetric dearomative cyclopropanation of indole-diynes. | Excellent enantio- and diastereoselectivities; compatible with deuterated substrates. | nih.gov |
Catalytic Deuteration Methods for Alkenes and Ketones
Catalytic methods offer highly selective pathways for introducing deuterium into molecules. For precursors to Cyclopropyl-2,2,3,3-D4 methyl ketone, both alkenes and ketones can serve as handles for deuteration.
Catalytic Transfer Hydrodeuteration of Alkenes: Transition metal-catalyzed transfer hydrodeuteration provides a precise method for incorporating one deuterium atom and one hydrogen atom across a double bond. nih.gov Copper-catalyzed systems, for example, have been developed for this purpose. nih.gov These reactions can be highly selective, allowing for the specific placement of deuterium at distinct positions within a catalytic cycle. nih.gov For instance, investigations into cyclic alkenes have shown that using specific deuterium transfer reagents can lead to products with high yields (65%–90%) and excellent levels of deuterium incorporation (≥92%). nih.gov However, a significant challenge in many deuteration reactions is the formation of mixtures of isotopomers and isotopologues, which can be difficult to separate and characterize. nih.gov
α-Cyclopropanation of Ketones via Hydrogen-Borrowing Catalysis: A modern approach for the synthesis of α-cyclopropyl ketones utilizes hydrogen-borrowing (HB) catalysis. nih.govacs.org This method involves the metal-catalyzed reaction of a ketone with an alcohol. nih.govacs.org The catalyst transiently removes hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the ketone via an aldol condensation. nih.gov A subsequent intramolecular displacement of a leaving group, installed on either the ketone or alcohol starting material, affords the cyclopropanated product. nih.govacs.org This strategy could be adapted for deuteration by using a deuterated alcohol or by performing the reaction in a deuterated solvent, allowing for the incorporation of deuterium at the α-position of the ketone during the catalytic cycle.
Advanced Cyclopropanation Techniques Applied to Deuterated Analog Synthesis
The construction of the deuterated cyclopropane ring itself can be accomplished using sophisticated cyclopropanation techniques that are compatible with isotopic labeling.
Metal-Catalyzed Carbene and Carbenoid Additions (e.g., Ru(II)-catalyzed cyclopropanation)
In another example, a chiral Ru(II)-Pheox complex was used to catalyze the direct diastereo- and enantioselective cyclopropanation of alkenes with ((2-diazo-1,1-difluoroethyl)sulfinyl)benzene. researchgate.net This method produced the desired enantioenriched difluoromethylcyclopropanes in high yields (up to 94%) and with high diastereoselectivity (>20:1 d.r.) and enantioselectivity (up to 98:2 e.r.). researchgate.net The robustness of this approach suggests its applicability to the synthesis of deuterated analogs by using appropriately deuterated diazo compounds or alkene substrates.
| Catalyst System | Substrates | Product Type | Selectivity | Source(s) |
| Chiral (Salen)Ru(II) | Alkenes, Diazoacetates | trans-Cyclopropyl β-amino acids | Excellent enantioselectivities | nih.gov |
| Chiral Ru(II)-Pheox | Alkenes, Diazo-sulfinyl compounds | Difluoromethylcyclopropanes | High diastereo- and enantioselectivities (>20:1 d.r., up to 98:2 e.r.) | researchgate.net |
Donor-Acceptor Cyclopropane Chemistry in Accessing Labeled Ring Systems
Donor-acceptor cyclopropanes (DACs) are versatile synthetic intermediates characterized by vicinal electron-donating and electron-withdrawing groups. nih.gov This substitution pattern polarizes the C1-C2 bond of the cyclopropane ring, facilitating ring-opening reactions under mild conditions, often with a Lewis acid catalyst, to form a 1,3-dipole equivalent. nih.govnih.gov
This reactivity makes DACs powerful precursors for building more complex molecular architectures. A novel activation method for aryl-substituted DACs proceeds under metal-free, basic conditions. rsc.org In this approach, a 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylate is treated with a fluoride (B91410) source, which removes the silyl (B83357) protecting group. rsc.org This generates an electron-rich phenolate (B1203915) anion that promotes the cleavage of the cyclopropane ring to form a reactive p-quinone methide intermediate. This intermediate can then be trapped by various carbon-centered nucleophiles, such as nitro compounds or malonates, to form functionalized products in high yields. rsc.org This strategy offers a pathway to introduce isotopically labeled fragments into the molecule by using a labeled nucleophile.
Multi-Component and Cascade Reactions for Deuterated Cyclopropyl Ring Formation
Multi-Component Reactions: MCRs build molecular complexity rapidly by forming multiple bonds in one pot. nih.gov For example, three-component coupling reactions involving arynes, nucleophiles, and carbon dioxide (CO2) have been developed. mdpi.com In one such process, a nucleophile adds to an aryne intermediate, and the resulting species is trapped by CO2 to generate a functionalized aromatic product. mdpi.com By choosing a deuterated nucleophile or a deuterated aryne precursor, this method could be employed to construct complex, labeled cyclic systems.
Cascade Reactions: Cascade reactions create intricate molecular frameworks through a domino sequence of bond-forming events. Tandem processes involving sigmatropic rearrangements are a powerful tool in this area. univ-rennes.fr For instance, a reaction can be initiated by one transformation, such as a carbamoylation, which then triggers a subsequent sigmatropic rearrangement to furnish a complex product in a single, continuous process. univ-rennes.fr Such elegant reaction sequences could be designed to assemble a deuterated cyclopropyl ring from a labeled acyclic precursor, embedding the isotopic label within the core structure during the cascade.
Applications of Cyclopropyl 2,2,3,3 D4 Methyl Ketone in Advanced Research
Metabolic Research and Pathway Elucidation
The study of how chemical compounds are processed within biological systems is fundamental to pharmacology and toxicology. Deuterated molecules like Cyclopropyl-2,2,3,3-D4 methyl ketone are instrumental in clarifying these complex biotransformation pathways.
Utilization as a Tracer for Investigating Metabolic Fates and Biotransformation Pathways in Biological Systems
In metabolic research, Cyclopropyl-2,2,3,3-D4 methyl ketone can be used as a stable isotope tracer. When introduced into a biological system, its metabolic fate can be tracked using mass spectrometry-based techniques. Unlike its non-deuterated analog, the deuterated version and its subsequent metabolites will have a distinct mass-to-charge ratio, allowing them to be clearly distinguished from endogenous molecules. This approach has been successfully applied with other deuterated compounds to trace metabolic pathways and quantify metabolites in plasma and urine. nih.gov
The use of such tracers enables researchers to:
Identify and quantify the parent compound and its metabolites in complex biological matrices.
Follow the time-course of drug distribution and elimination.
Elucidate the complete biotransformation map of a molecule containing a cyclopropyl (B3062369) ketone moiety.
This tracing methodology provides definitive insights into how a compound is absorbed, distributed, metabolized, and excreted (ADME), which is critical information in the development of new therapeutic agents.
Probing Enzyme Specificity and Mechanisms of Biotransformation, particularly Cytochrome P450-mediated reactions
The cyclopropyl group is a known substrate for various enzymes, most notably the Cytochrome P450 (CYP) family, which is responsible for the metabolism of a vast number of drugs and other xenobiotics. hyphadiscovery.comnih.gov Research has shown that the cyclopropyl ring can undergo CYP-mediated oxidation, sometimes leading to ring-opening and the formation of reactive glutathione (B108866) (GSH) conjugates. nih.gov
The substitution of hydrogen with deuterium (B1214612) in Cyclopropyl-2,2,3,3-D4 methyl ketone creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. nih.gov This difference is central to the "deuterium kinetic isotope effect" (KIE). nih.gov If the cleavage of a C-H bond on the cyclopropyl ring is the rate-limiting step in an enzymatic reaction, the rate of this reaction will be significantly slower for the deuterated compound. nih.gov
By comparing the metabolism of the deuterated and non-deuterated analogs, researchers can:
Determine if oxidation of the cyclopropyl ring is a major metabolic pathway.
Identify the specific CYP isozymes involved in the biotransformation. nih.gov
Probe the underlying reaction mechanisms, such as whether a hydrogen atom abstraction is a key step. nih.govnih.gov
Studies on related cyclopropyl-containing compounds have demonstrated that P450-catalyzed reactions can lead to the formation of metabolites like cyclopropanone, providing evidence for specific mechanistic pathways that can be investigated using deuterated probes. nih.gov
Table 1: Research Findings on Cyclopropyl Moiety Metabolism
| Research Focus | Key Finding | Implication for Deuterated Analogs | Citation |
|---|---|---|---|
| HCV NS5B Inhibitors | The cyclopropyl moiety underwent NADPH-dependent oxidation, forming multiple GSH conjugates, indicating bioactivation by P450 enzymes. | Replacing the cyclopropyl ring with a gem-dimethyl group averted this bioactivation, a strategy that can be mimicked or studied using deuterated cyclopropyl rings to slow the initial oxidation. | nih.gov |
| N-cyclopropyl-N-methylaniline | P450-catalyzed N-dealkylation resulted in the formation of cyclopropanone, suggesting a C-hydroxylation mechanism. | A deuterated cyclopropyl ring would slow this process, helping to confirm the mechanism and the role of specific CYP enzymes like CYP2B1. | nih.gov |
| General Drug Design | The high C-H bond dissociation energy of the cyclopropyl ring reduces susceptibility to oxidative metabolism by CYP enzymes. | Deuteration further enhances this stability, making it a strategy to improve a drug's metabolic profile and half-life. | hyphadiscovery.com |
Elucidating the Role of the Cyclopropyl Moiety in Metabolic Stability and Turnover
The cyclopropyl group is often incorporated into drug molecules to enhance metabolic stability and improve potency. hyphadiscovery.com Its rigid structure and strong C-H bonds make it less prone to oxidative metabolism compared to more flexible alkyl chains. hyphadiscovery.com However, as noted, the ring can still be a site of metabolic attack. nih.gov
Analytical Chemistry and Quantitative Methodologies
The precision and accuracy of analytical measurements are paramount in scientific research. Deuterated compounds are considered the gold standard for internal standards in many quantitative applications.
Development and Validation of Deuterated Analogs as Internal Standards in Quantitative Mass Spectrometry (e.g., LC-MS/MS)
In quantitative analysis using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added in a known amount to every sample, calibrator, and quality control sample. lcms.cz The IS is used to correct for variability during sample preparation and analysis. nih.gov
Cyclopropyl-2,2,3,3-D4 methyl ketone is an ideal internal standard for the quantification of its non-deuterated analog, Cyclopropyl methyl ketone, for several reasons: nih.gov
Co-elution: It has virtually identical physicochemical properties, causing it to elute at the same time during liquid chromatography. nih.gov
Similar Ionization: It experiences the same ionization efficiency and potential matrix effects in the mass spectrometer's ion source.
Mass Differentiability: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass. lumiprobe.com
This use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects and ensure the highest accuracy and precision in bioanalytical methods. lcms.czmdpi.com This approach is widely used for the quantification of drugs, metabolites, and environmental contaminants in complex matrices like blood, plasma, and soil. nih.govlcms.cztexilajournal.com
Table 2: Properties of an Ideal Internal Standard for LC-MS
| Property | Description | Advantage of Cyclopropyl-2,2,3,3-D4 methyl ketone |
|---|---|---|
| Chemical Similarity | Behaves identically to the analyte during sample extraction, cleanup, and chromatography. | As a deuterated analog, it has nearly identical polarity, solubility, and chromatographic retention time to the non-deuterated analyte. nih.gov |
| Mass Difference | Must have a different mass-to-charge ratio to be distinguished from the analyte by the mass spectrometer. | The +4 mass unit difference is easily resolved by modern mass spectrometers. |
| No Isotopic Interference | The isotopic signature of the standard should not overlap with that of the analyte. | The D4 label provides a clean mass shift, avoiding interference. |
| No Natural Occurrence | The internal standard should not be naturally present in the samples being analyzed. | Synthetically produced deuterated compounds are not found endogenously. |
Application in LC-QTOF-MS for Complex Mixture Analysis and Metabolite Characterization
Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful high-resolution mass spectrometry (HRMS) technique. It is used to accurately determine the mass of ions, which allows for the calculation of their elemental formulas. youtube.com This capability is essential for identifying unknown compounds and characterizing metabolites in complex mixtures. nih.gov
When Cyclopropyl-2,2,3,3-D4 methyl ketone is used in a metabolic study, LC-QTOF-MS can be employed to screen for its metabolites. The analytical workflow involves searching for pairs of signals in the mass data that are separated by the mass of the deuterium label (in this case, approximately 4 Da). The high mass accuracy of the QTOF analyzer confirms that these paired signals are indeed the deuterated and non-deuterated versions of the same metabolite. By comparing the fragmentation patterns of these paired ions, researchers can pinpoint the exact site of metabolic modification on the molecule. This "isotope pattern" analysis is a robust method for metabolite structure elucidation.
Use in Isotope Dilution Mass Spectrometry for High-Precision Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for achieving high-precision quantification of chemical substances. The method relies on the use of an internal standard that is an isotopically labeled version of the analyte being measured. Cyclopropyl-2,2,3,3-D4 methyl ketone is an ideal internal standard for the quantification of its non-deuterated counterpart, cyclopropyl methyl ketone.
The core principle of IDMS involves adding a precisely known amount of the deuterated standard to a sample containing the analyte of interest. The deuterated standard is chemically identical to the analyte, ensuring that it behaves in the same manner during sample extraction, purification, and ionization in the mass spectrometer. However, due to its greater mass (an increase of four Daltons in this case), it is easily distinguished from the natural analyte by the mass spectrometer.
By measuring the ratio of the signal intensity of the natural analyte to that of the known amount of the added deuterated standard, the exact quantity of the analyte in the original sample can be calculated with exceptional accuracy. This method effectively corrects for any sample loss during preparation and variations in instrument response, which are significant sources of error in other quantification methods.
Table 1: Illustrative IDMS Data for Quantification of Cyclopropyl Methyl Ketone
| Sample ID | Analyte (C₅H₈O) Peak Area | Internal Standard (C₅D₄H₄O) Peak Area | Analyte/Standard Ratio | Calculated Concentration (µg/mL) |
| Blank | 0 | 1,510,230 | 0.00 | 0.00 |
| Standard 1 | 75,430 | 1,498,750 | 0.05 | 0.50 |
| Standard 2 | 152,110 | 1,505,600 | 0.10 | 1.00 |
| Test Sample A | 113,580 | 1,501,100 | 0.076 | 0.76 |
| Test Sample B | 244,950 | 1,495,540 | 0.164 | 1.64 |
Mechanistic Probes for Biochemical and Bioorganic Studies
The unique structural and electronic properties of the cyclopropyl group make cyclopropyl ketones valuable scaffolds in medicinal chemistry and bioorganic studies. chemicalbook.comnih.gov The introduction of deuterium atoms, as in Cyclopropyl-2,2,3,3-D4 methyl ketone, provides a powerful tool for probing the mechanisms of biological processes at a molecular level.
Design of Deuterium-Labeled Cyclopropyl Ketones as Tools for Enzyme Inhibition Studies
Deuterium labeling is a classic technique for investigating enzyme-catalyzed reaction mechanisms through the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower vibrational zero-point energy than a C-H bond. Consequently, if the cleavage of a specific C-H bond is the rate-determining step of an enzymatic reaction, substituting that hydrogen with deuterium will slow the reaction down.
Cyclopropyl-2,2,3,3-D4 methyl ketone can be used to probe the mechanism of enzymes that metabolize or interact with cyclopropyl ketones. For instance, if an enzyme, such as a cytochrome P450, catalyzes the hydroxylation of the cyclopropyl ring, this would involve the cleavage of a C-H bond. By comparing the rate of reaction with cyclopropyl methyl ketone versus its D4-labeled analogue, researchers can determine if this C-H bond cleavage is kinetically significant. A substantial KIE (a ratio of the rates kH/kD > 1) would provide strong evidence for this specific mechanistic step. This information is invaluable for designing more potent and specific enzyme inhibitors.
Table 2: Hypothetical Kinetic Data for Enzyme-Catalyzed Oxidation
| Substrate | Michaelis Constant (Kₘ, µM) | Maximum Velocity (Vₘₐₓ, nmol/min/mg) | Kinetic Isotope Effect (Vₘₐₓ(H)/Vₘₐₓ(D)) |
| Cyclopropyl methyl ketone | 15.2 | 105.4 | \multirow{2}{*}{4.8} |
| Cyclopropyl-2,2,3,3-D4 methyl ketone | 15.5 | 22.0 |
Investigation of Ligand-Target Interactions and Binding Site Geometry
Understanding how a small molecule (ligand) binds to its biological target (e.g., a protein receptor or enzyme) is fundamental to rational drug design. nih.govchemrxiv.org Cyclopropyl-2,2,3,3-D4 methyl ketone can serve as a probe for these interactions. The cyclopropyl group provides a rigid, three-dimensional structure that can explore specific regions of a binding pocket. researchgate.net
Deuterium labeling is particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy. The replacement of protons with deuterium simplifies complex ¹H-NMR spectra, allowing for the unambiguous assignment of signals from the remaining protons. Furthermore, in techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the labeled compound can help determine the precise orientation and proximity of the ligand relative to amino acid residues in the protein's binding site.
In mass spectrometry-based techniques like Hydrogen-Deuterium Exchange (HDX-MS), binding of the ligand to its target protein can alter the protein's conformation, changing the accessibility of its backbone amide protons to the deuterated solvent. Comparing the HDX profile of the protein in the presence and absence of Cyclopropyl-2,2,3,3-D4 methyl ketone can map the binding interface and allosteric effects.
Probing Conformational Requirements in Biological Recognition Processes
Biological recognition is exquisitely sensitive to the three-dimensional shape (conformation) of a molecule. The rigid nature of the cyclopropane (B1198618) ring is a valuable feature in medicinal chemistry, as it reduces the number of possible conformations a molecule can adopt, which can lead to higher binding affinity by minimizing the entropic penalty of binding. researchgate.net
While deuteration does not drastically alter a molecule's equilibrium geometry, it can subtly influence vibrational modes and, in some finely balanced systems, affect conformational preferences. By synthesizing both Cyclopropyl-2,2,3,3-D4 methyl ketone and its non-deuterated parent compound and comparing their binding affinities or biological activities, researchers can probe the degree to which a biological target is sensitive to minute changes in the ligand's conformational landscape and vibrational dynamics. If a significant difference in activity is observed, it suggests that the specific interactions involving the cyclopropyl ring are highly constrained and sensitive to the subtle steric and electronic effects imparted by deuteration. This approach helps to refine the understanding of the precise conformational requirements for optimal biological recognition.
Advanced Analytical Techniques for the Characterization of Cyclopropyl 2,2,3,3 D4 Methyl Ketone
Spectroscopic Characterization Methods
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise location of deuterium (B1214612) atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of Cyclopropyl-2,2,3,3-D4 methyl ketone, the most significant observation would be the absence of signals corresponding to the protons on the cyclopropyl (B3062369) ring at positions 2 and 3. In the unlabeled analogue, cyclopropyl methyl ketone, these protons typically appear as complex multiplets in the upfield region of the spectrum. The presence of deuterium at these positions (C₂-D and C₃-D) renders them silent in ¹H NMR. The spectrum would be simplified to primarily show a singlet for the methyl (CH₃) protons and a signal for the remaining proton on the cyclopropyl ring (C₁-H). The integration of these signals would be used to confirm the high isotopic enrichment at the specified positions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a carbon map of the molecule. For Cyclopropyl-2,2,3,3-D4 methyl ketone, the spectrum would show the expected signals for the carbonyl carbon, the methyl carbon, and the carbons of the cyclopropyl ring. The carbons directly bonded to deuterium (C-2 and C-3) would exhibit characteristic changes. Due to the spin-spin coupling between carbon-13 and deuterium (a spin-1 nucleus), the signals for C-2 and C-3 would appear as multiplets (typically triplets for a C-D bond). Furthermore, the presence of deuterium can induce a small upfield shift in the resonance of the attached carbon, known as a deuterium isotope effect.
²H NMR Spectroscopy: Deuterium (²H) NMR is a direct method for observing the presence and location of deuterium atoms. A ²H NMR spectrum of Cyclopropyl-2,2,3,3-D4 methyl ketone would display a distinct signal corresponding to the deuterium atoms on the cyclopropyl ring. The chemical shift of this signal would confirm their attachment to the cyclopropane (B1198618) ring, thus providing unambiguous evidence for the successful and specific isotopic labeling. The isotopic purity can also be assessed with high accuracy using this technique.
| Nucleus | Expected Chemical Shift (ppm) of Unlabeled Analog | Expected Observations for Cyclopropyl-2,2,3,3-D4 methyl ketone |
| ¹H | ~0.8-1.2 (cyclopropyl CH₂), ~1.8-2.0 (cyclopropyl CH), ~2.2 (methyl CH₃) | Absence of signals for C₂-H and C₃-H. Presence of signals for C₁-H and methyl protons. |
| ¹³C | ~10-20 (cyclopropyl CH₂), ~20-30 (cyclopropyl CH), ~30 (methyl CH₃), >200 (carbonyl C=O) | Signals for C-2 and C-3 will appear as multiplets due to ¹³C-²H coupling and may show a slight upfield shift. |
| ²H | Not applicable | A distinct signal in the aliphatic region confirming the presence and location of deuterium on the cyclopropyl ring. |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" and are highly sensitive to changes in molecular structure and bonding.
In the IR spectrum of Cyclopropyl-2,2,3,3-D4 methyl ketone, the most prominent absorption band would be the strong C=O stretching vibration, typically observed in the region of 1680-1715 cm⁻¹. This band confirms the presence of the ketone functional group. The key difference compared to the unlabeled compound would be the appearance of C-D stretching vibrations. These bands are found at significantly lower frequencies (around 2100-2250 cm⁻¹) than the corresponding C-H stretching vibrations (typically 2850-3000 cm⁻¹). The presence of these C-D absorption bands and the concurrent reduction in the intensity of the C-H stretching bands of the cyclopropyl ring provide strong evidence for deuteration.
Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The symmetric vibrations of the cyclopropyl ring would be observable, and the C-D bonds would give rise to characteristic Raman signals, further confirming the isotopic substitution.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Unlabeled Analog | Expected Wavenumber (cm⁻¹) for Cyclopropyl-2,2,3,3-D4 methyl ketone |
| C=O Stretch | 1680-1715 | 1680-1715 |
| C-H Stretch (cyclopropyl) | 2950-3050 | Reduced intensity or absent |
| C-D Stretch (cyclopropyl) | Not applicable | ~2100-2250 |
| C-H Stretch (methyl) | 2870-2960 | 2870-2960 |
Cyclopropyl-2,2,3,3-D4 methyl ketone itself is an achiral molecule and therefore does not exhibit optical activity. However, if this compound were used as a precursor to synthesize chiral derivatives, chiroptical spectroscopy, such as Circular Dichroism (CD), would be a critical technique for determining the enantiomeric purity of the resulting products.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For a chiral cyclopropyl ketone derivative, the carbonyl chromophore's n→π* electronic transition, which is sensitive to the stereochemical environment, would give rise to a characteristic CD signal, known as a Cotton effect. The sign and magnitude of this Cotton effect could be correlated to the absolute configuration of the stereocenters in the molecule. This analytical method would be essential in studies where the stereochemical outcome of a reaction involving Cyclopropyl-2,2,3,3-D4 methyl ketone is being investigated.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of a compound. For Cyclopropyl-2,2,3,3-D4 methyl ketone, with a chemical formula of C₅H₄D₄O, the calculated exact mass would be different from its unlabeled counterpart (C₅H₈O) and other potential isobaric impurities. HRMS can readily distinguish between these, confirming the successful incorporation of four deuterium atoms.
Furthermore, HRMS can be used to assess the isotopic purity of the sample. By examining the isotopic distribution pattern of the molecular ion peak, the relative abundance of species with fewer than four deuterium atoms can be quantified, providing a precise measure of the isotopic enrichment.
| Compound | Formula | Calculated Exact Mass (m/z) |
| Cyclopropyl methyl ketone | C₅H₈O | 84.05751 |
| Cyclopropyl-2,2,3,3-D4 methyl ketone | C₅H₄D₄O | 88.08260 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. This process provides detailed structural information and helps to confirm the connectivity of atoms within a molecule.
In the mass spectrum of cyclopropyl methyl ketone, common fragmentation pathways include the loss of the methyl group (•CH₃) and the cleavage of the cyclopropyl ring. For Cyclopropyl-2,2,3,3-D4 methyl ketone, the fragmentation pattern would be altered by the presence of the deuterium atoms.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile compounds like Cyclopropyl-2,2,3,3-D4 methyl ketone. The sample is first vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.
For Cyclopropyl-2,2,3,3-D4 methyl ketone, the key identifier in its mass spectrum is the molecular ion peak (M+). Due to the four deuterium atoms, its molecular weight is approximately 88.08 g/mol , which is higher than its non-deuterated counterpart, cyclopropyl methyl ketone (84.12 g/mol ). nih.govalfa-chemistry.comsigmaaldrich.comsigmaaldrich.com The fragmentation pattern is also critical. Electron ionization (EI) of the parent compound, cyclopropyl methyl ketone, typically results in major fragments at m/z 43 (acetyl cation, [CH3CO]+) and m/z 69 (cyclopropylcarbonyl cation, [C3H5CO]+). nih.gov For the deuterated analogue, the mass of any fragment containing the cyclopropyl ring would be shifted by +4 Da. Therefore, a prominent fragment would be expected at m/z 73, corresponding to the [C3H1D4CO]+ fragment, providing definitive evidence of the deuteration on the cyclopropyl ring.
Table 1: Comparison of Expected Key Mass Fragments for Cyclopropyl Methyl Ketone and its Deuterated Analog This table is based on common fragmentation patterns of ketones and theoretical mass shifts due to deuteration.
| Fragment Ion | Structure | Expected m/z (Non-deuterated) nih.gov | Expected m/z (D4-deuterated) |
| Acetyl Cation | [CH₃CO]⁺ | 43 | 43 |
| Cyclopropylcarbonyl Cation | [C₃H₅CO]⁺ | 69 | 73 |
| Molecular Ion | [C₅H₈O]⁺ | 84 | 88 |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are indispensable for determining the purity and isomeric composition of Cyclopropyl-2,2,3,3-D4 methyl ketone. These methods separate the target compound from impurities, starting materials, or stereoisomers.
Cyclopropyl-2,2,3,3-D4 methyl ketone is a chiral molecule and can exist as two enantiomers (R and S forms) if the substitution pattern creates a stereocenter. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. googleapis.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com
The selection of the CSP is critical. For ketones, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns (e.g., Astec CYCLOBOND™) have proven effective. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. By comparing the peak areas of the two enantiomer peaks in the chromatogram, the enantiomeric excess can be accurately calculated.
Table 2: Potential Chiral Stationary Phases (CSPs) for Enantiomeric Separation of Ketones This table lists common CSPs known for resolving chiral isomers, which would be suitable for developing a separation method for the target compound.
| CSP Type | Common Trade Names sigmaaldrich.com | Separation Principle |
| Polysaccharide-based | Astec Cellulose DMP, Kromasil CelluCoat | Formation of inclusion complexes, dipole-dipole interactions, and hydrogen bonding. |
| Cyclodextrin-based | Astec CYCLOBOND™ | Host-guest chemistry where enantiomers fit differently into the cyclodextrin (B1172386) cavity. sigmaaldrich.com |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC® | Multiple interaction mechanisms including ionic, hydrogen bonding, and steric interactions. sigmaaldrich.com |
Gas Chromatography (GC) for Purity and Isomeric Composition Analysis
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for assessing the purity of volatile compounds like Cyclopropyl-2,2,3,3-D4 methyl ketone. tajhizkala.ir The technique separates components of a mixture based on their volatility and interaction with the stationary phase of the column. tajhizkala.ir A high-purity sample will ideally show a single major peak corresponding to the target compound.
Impurities, such as residual starting materials (e.g., 5-chloro-2-pentanone (B45304) or α-acetyl-γ-butyrolactone), solvents, or by-products from the synthesis, would appear as separate peaks in the chromatogram. orgsyn.orggoogle.com By calculating the area percentage of each peak, the purity of the sample can be determined. For deuterated compounds, it is also crucial to assess the isotopic purity, which is typically accomplished using mass spectrometry, as described in section 5.2.3. GC can also separate certain geometric isomers if their boiling points are sufficiently different.
Table 3: Typical GC Parameters for Purity Analysis of Ketones These parameters are based on a general method for ketone analysis and would be a starting point for method development for Cyclopropyl-2,2,3,3-D4 methyl ketone. tajhizkala.ir
| Parameter | Typical Setting | Purpose |
| Column | Capillary column with a polar stationary phase (e.g., Carbowax 20M) | To effectively separate the ketone from potential alcohol or ester impurities. |
| Carrier Gas | Helium or Hydrogen | To transport the sample through the column. |
| Inlet Temperature | 200-250 °C | To ensure rapid and complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 50 °C to 200 °C) | To separate compounds with a wide range of boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |
Advanced Separation Techniques for Complex Mixtures
When analyzing Cyclopropyl-2,2,3,3-D4 methyl ketone within complex matrices or following complex chemical reactions, more advanced separation techniques may be required. researchgate.net Modern synthetic methods, including those employing photocatalysis or complex catalysts, can generate intricate mixtures of products, isomers, and by-products. acs.org
Multidimensional Gas Chromatography (MDGC), also known as GC-GC or GCxGC, offers significantly enhanced resolving power. In this technique, selected fractions from a primary GC column are transferred to a second column with a different stationary phase for further separation. This allows for the resolution of co-eluting peaks that would be indistinguishable in a single-column separation.
Another advanced technique is Preparative Chromatography (either GC or HPLC), which is used not just for analysis but also for purification. In preparative chromatography, larger quantities of a mixture are injected onto the column, and the separated fractions corresponding to the desired compound are collected. This is essential for obtaining high-purity standards of Cyclopropyl-2,2,3,3-D4 methyl ketone for use in further research.
Future Directions and Emerging Research Avenues for Deuterated Cyclopropyl Ketones
Development of Innovative and Sustainable Deuteration Strategies
The synthesis of deuterated compounds has traditionally relied on methods that are often expensive and environmentally taxing, such as the use of high-pressure deuterium (B1214612) (D₂) gas and precious metal catalysts. juniperpublishers.com The growing emphasis on green chemistry is propelling the development of more sustainable and efficient deuteration protocols. A key focus is the use of deuterium oxide (D₂O), or "heavy water," as an inexpensive, abundant, and benign deuterium source. juniperpublishers.comrsc.orgnih.gov
Recent innovations include:
Catalytic H/D Exchange: Novel catalytic systems are being designed to facilitate hydrogen-isotope exchange (HIE) reactions using D₂O. For instance, a practical method for the reductive deuteration of ketones to α-deuterated alcohols utilizes a simple Mg/D₂O system. nih.gov Homogeneous earth-abundant metal catalysts, such as those based on manganese and iron, have shown high efficiency and regioselectivity for the deuteration of alcohols using D₂O as both the solvent and deuterium source. rsc.org
Photochemical Methods: Visible-light-induced deuteration is emerging as a powerful and sustainable strategy. rsc.org These methods operate under mild conditions and show broad applicability, enabling the late-stage deuteration of complex molecules. rsc.org
Transition-Metal-Free Approaches: To further enhance the sustainability of deuteration, researchers are exploring organocatalytic and biocatalytic methods that avoid the use of heavy metals. researchgate.net These strategies often employ recyclable catalysts, reducing waste and cost. researchgate.net For example, an environmentally benign system using a palladium on carbon (Pd/C) catalyst with aluminum and D₂O allows for the in situ generation of deuterium gas, enhancing safety and practicality. nih.gov
| Strategy | Deuterium Source | Key Advantages | Example Catalyst/System | Reference |
|---|---|---|---|---|
| Traditional HIE | D₂ Gas | High deuterium incorporation | Pd, Pt, Rh | juniperpublishers.com |
| Sustainable Reductive Deuteration | D₂O | Inexpensive, environmentally benign, safe | Mg/BrCH₂CH₂Br | nih.gov |
| Homogeneous Catalysis | D₂O | Cost-effective, regioselective, uses earth-abundant metals | Manganese/Iron Pincer Complexes | rsc.org |
| Photochemical Deuteration | Various | Mild conditions, high functional group tolerance, sustainable | Photoredox catalysts | rsc.org |
| In Situ D₂ Generation | D₂O | Safe, practical, environmentally friendly | Pd/C-Al | nih.gov |
Exploration of New Mechanistic Paradigms through Isotopic Labeling
Deuterium labeling is a cornerstone of mechanistic chemistry, providing profound insights into reaction pathways that are otherwise difficult to obtain. clearsynth.comsnnu.edu.cn The substitution of hydrogen with deuterium in a molecule like Cyclopropyl-2,2,3,3-D4 methyl ketone allows chemists to track the fate of specific atoms and probe the energetic landscape of a reaction. clearsynth.comresearchgate.net
A primary tool in these investigations is the deuterium kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. advancedsciencenews.comscispace.com A significant KIE typically indicates that the cleavage of the C-H (or C-D) bond is part of the rate-determining step of the reaction. nih.gov This information is invaluable for:
Validating Reaction Mechanisms: By strategically placing deuterium labels, researchers can confirm or refute proposed mechanisms. For example, deuterium labeling has been used to study the complex, multi-step mechanisms of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones. rsc.orgrsc.org
Understanding Rearrangements: Isotopic labeling has been instrumental in studying rearrangements such as the Cloke–Wilson rearrangement of cyclopropyl ketones, helping to elucidate the nature of the zwitterionic intermediates involved. nih.gov
Probing Enzyme Active Sites: In biocatalysis, KIE studies help to characterize the mechanisms of enzyme-catalyzed reactions and the properties of their active sites. nih.govicm.edu.pl
| Research Area | Mechanistic Question | Role of Deuterium Labeling | Example Application | Reference |
|---|---|---|---|---|
| Organocatalysis | Is C-H bond cleavage rate-limiting? | Measurement of Kinetic Isotope Effect (KIE). | Studying phosphine-catalyzed reactions of cyclopropyl ketones. | rsc.orgrsc.org |
| Pericyclic Reactions | Which atoms are involved in the transition state? | Atom tracking through the rearrangement. | Investigating the Cloke–Wilson rearrangement. | nih.gov |
| Enzymology | What is the nature of the enzymatic transition state? | Probing bond-cleavage steps in the active site. | Elucidating biotransformations of amino acids. | icm.edu.pl |
| Photochemistry | What is the lifetime of excited states? | Isotope effects on non-radiative decay pathways. | Asymmetric [3+2] photocycloadditions of aryl cyclopropyl ketones. | nih.gov |
Integration into Advanced Chemical Biology and Medicinal Chemistry Research Tools
The cyclopropyl group is an established motif in medicinal chemistry, valued for its ability to impart conformational rigidity and improve metabolic stability. scientificupdate.com The introduction of deuterium into cyclopropyl-containing compounds further enhances their therapeutic potential. This "heavy hydrogen" approach is a powerful strategy in drug discovery, capable of significantly improving a drug's pharmacokinetic profile. nih.gov
The fundamental principle is that the C-D bond is stronger and breaks more slowly than a C-H bond during metabolic processes, often mediated by cytochrome P450 enzymes. juniperpublishers.comnih.govnih.gov This can lead to:
Improved Metabolic Stability: Slowing the rate of metabolic degradation increases the drug's half-life and bioavailability. juniperpublishers.comnih.gov This was a key strategy in the development of deutetrabenazine, the first deuterated drug approved by the FDA. snnu.edu.cnnih.gov
Reduced Toxic Metabolites: Deuteration at specific sites can block or slow down metabolic pathways that lead to the formation of toxic byproducts, an effect known as "metabolic shunting." juniperpublishers.com
Lower and Less Frequent Dosing: An improved pharmacokinetic profile can allow for lower or less frequent doses, potentially reducing side effects and improving patient compliance. advancedsciencenews.comnih.gov
Beyond improving drug properties, deuterated compounds like Cyclopropyl-2,2,3,3-D4 methyl ketone serve as indispensable research tools. They are used as internal standards in quantitative mass spectrometry and as tracers to elucidate complex metabolic pathways in living organisms. scispace.comclearsynth.com
Computational Chemistry and Machine Learning in Predicting Isotopic Effects and Reactivity
The synergy between experimental work and computational chemistry is accelerating progress in the field of deuterated compounds. Quantum mechanical methods, particularly Density Functional Theory (DFT), have become essential for studying the intricate details of reactions involving cyclopropyl ketones. rsc.orgrsc.orgnih.gov
Computational approaches allow researchers to:
Model Reaction Pathways: DFT calculations can map out the entire energy profile of a reaction, identifying transition states and intermediates. nih.govscilit.com This is particularly useful for complex, multi-step reactions where experimental detection of transient species is difficult. rsc.org
Predict Reactivity and Selectivity: Computational studies can reveal the factors that control reactivity and selectivity in catalytic reactions, guiding the design of more efficient synthetic methods. acs.org For instance, DFT studies have been used to understand the structure-reactivity relationships in SmI₂-catalyzed couplings of cyclopropyl ketones. acs.org
Calculate Isotope Effects: KIEs can be predicted with a high degree of accuracy using computational models, providing a powerful complement to experimental measurements and aiding in the interpretation of mechanistic data.
Looking forward, machine learning and artificial intelligence are poised to revolutionize this area. By training algorithms on large datasets of reaction outcomes and molecular properties, it may become possible to rapidly predict the effects of deuteration on a molecule's reactivity and pharmacokinetic profile, thereby streamlining the drug discovery and development process.
Expansion of Deuterated Cyclopropyl Ketones into Material Science and Catalyst Design
The influence of isotopic substitution extends beyond the life sciences into material science and catalysis. Replacing hydrogen with deuterium can subtly alter the physical and chemical properties of materials, leading to enhanced performance and novel applications. resolvemass.cadtic.mil
Deuterated Polymers and Materials: Deuterated polymers exhibit distinct properties compared to their hydrogenated counterparts, including altered vibrational frequencies and enhanced thermal stability. resolvemass.ca These characteristics are particularly valuable in neutron scattering techniques, where the difference in scattering length between hydrogen and deuterium provides a unique contrast for studying polymer structure and dynamics. ornl.govacs.org Furthermore, recent research has shown that isotopic composition can significantly impact the thermal conductivity and optoelectronic properties of 2D semiconductor materials, opening new avenues for "isotope engineering" of advanced electronics. ornl.govnih.govacs.org
| Field | Impact of Deuteration | Observed Effect | Application | Reference |
|---|---|---|---|---|
| Material Science (Polymers) | Altered vibrational frequencies and scattering length density. | Enhanced thermal stability; unique contrast for neutrons. | Neutron scattering studies of polymer dynamics. | resolvemass.caornl.govacs.org |
| Material Science (Semiconductors) | Changes in phonon vibrational frequencies. | Increased thermal conductivity; shifted light emission. | Isotope engineering of 2D optoelectronic devices. | ornl.govnih.gov |
| Homogeneous Catalysis | Slowing of ligand degradation pathways. | Increased catalyst lifetime and turnover number. | Design of more robust and efficient metal complexes. | researchgate.netresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
